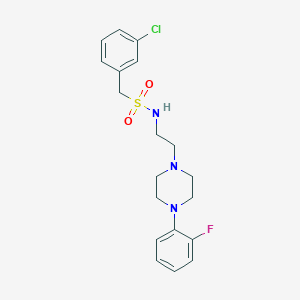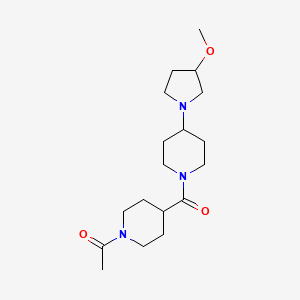
1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a methanesulfonamide group attached to a piperazine ring, which is further substituted with a 2-fluorophenyl group and a 3-chlorophenyl group. Its unique structure makes it a subject of study in medicinal chemistry, particularly for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:
-
Formation of Piperazine Intermediate:
Starting Materials: 2-fluorophenylamine and ethylene glycol.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst to form the piperazine ring.
-
Substitution Reaction:
Starting Materials: The piperazine intermediate and 3-chlorobenzyl chloride.
Reaction Conditions: The substitution reaction is performed in the presence of a base such as potassium carbonate to attach the 3-chlorophenyl group to the piperazine ring.
-
Sulfonamide Formation:
Starting Materials: The substituted piperazine and methanesulfonyl chloride.
Reaction Conditions: The final step involves the reaction of the substituted piperazine with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(3-Chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine structure.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the effects of sulfonamide groups in biological systems.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on neurological functions. The sulfonamide group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-(2-fluorophenyl)piperazine: Lacks the methanesulfonamide group, which may affect its pharmacological properties.
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of methanesulfonamide.
1-(3-Chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide: Contains an acetamide group instead of methanesulfonamide.
Uniqueness: The presence of both the 3-chlorophenyl and 2-fluorophenyl groups, along with the methanesulfonamide moiety, gives 1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide unique properties in terms of binding affinity, specificity, and potential pharmacological effects compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O2S/c20-17-5-3-4-16(14-17)15-27(25,26)22-8-9-23-10-12-24(13-11-23)19-7-2-1-6-18(19)21/h1-7,14,22H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDFCCKTTDUROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2810690.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/new.no-structure.jpg)

![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)
![ethyl 4-(2-{3,5-dioxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetamido)benzoate](/img/structure/B2810702.png)
![2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2810703.png)

